molecular formula C8H17N B093002 5-Ethyl-2-methylpiperidine CAS No. 104-89-2

5-Ethyl-2-methylpiperidine

Cat. No. B093002
CAS RN: 104-89-2
M. Wt: 127.23 g/mol
InChI Key: XOFNHZHCGBPVGJ-UHFFFAOYSA-N
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Description

5-Ethyl-2-methylpiperidine is a compound that falls within the broader class of piperidine derivatives. These compounds are known for their diverse range of biological activities and have been the subject of extensive research due to their potential therapeutic applications. Piperidine derivatives are often synthesized from various starting materials, including amino acids and aldehydes, and can be modified to enhance their biological activity or to study the structure-activity relationship.

Synthesis Analysis

The synthesis of piperidine derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of ethyl(2R,4R)-4-methylpiperidine-2-carboxylate was optimized from a starting material of (S)-1-phenylethanamine, leading to an improved overall yield from 17.0% to 47.6% . Similarly, the synthesis of (2S,4S,5S)-5-hydroxy-4-methylpipecolic acid involved a key step of chemoselective methylenation using dimethyltitanocene . These examples highlight the intricate nature of synthesizing piperidine derivatives and the importance of optimizing reaction conditions for better yields.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial in determining their biological activity. For example, the crystal structure of 1-Cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole was determined to establish the conformation of the molecule, which is important for understanding its biological interactions . The geometry of the piperazine ring in this compound showed no significant distortion from a perfect chair, which could be relevant for its biological function.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions that modify their structure and potentially their biological activity. For instance, 3,5-Bis(ferrocenylmethylene)-1-methyl-4-methylenepiperidine was shown to cyclodimerize and form Diels-Alder adducts with other compounds . These reactions demonstrate the reactivity of the piperidine ring and its potential for forming complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. These properties are important for the practical application of these compounds in a biological context. For example, the influence of an ethylene spacer on the 5-HT(1A) and 5-HT(2A) receptor affinity of arylpiperazine derivatives was studied, revealing that receptor affinity decreased with the length of the alkyl chain . This suggests that small changes in the molecular structure can significantly impact the compound's biological properties.

Scientific Research Applications

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Piperidine, which is a part of the “5-Ethyl-2-methylpiperidine” compound, is a significant component in the design of drugs and plays a crucial role in the pharmaceutical industry . Here are some more applications of piperidine and its derivatives:

  • Anticancer Agents : Piperidine derivatives are used in the development of anticancer drugs .
  • Antiviral Agents : They are also used in the creation of antiviral drugs .
  • Antimalarial Agents : Piperidine derivatives have applications in the production of antimalarial drugs .
  • Antimicrobial and Antifungal Agents : These compounds are used in the development of antimicrobial and antifungal drugs .
  • Antihypertensive, Analgesic, and Anti-inflammatory Agents : Piperidine derivatives are used in the creation of antihypertensive, analgesic, and anti-inflammatory drugs .
  • Anti-Alzheimer, Antipsychotic, and Anticoagulant Agents : They are also used in the development of drugs for Alzheimer’s disease, antipsychotic drugs, and anticoagulant drugs .

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Safety And Hazards

5-Ethyl-2-methylpiperidine may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing mist/vapors/spray, and wear protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

5-ethyl-2-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-3-8-5-4-7(2)9-6-8/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFNHZHCGBPVGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(NC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870447
Record name Piperidine, 5-ethyl-2-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-2-methylpiperidine

CAS RN

104-89-2
Record name 5-Ethyl-2-methylpiperidine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 5-ethyl-2-methyl-
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Record name 5-Ethyl-2-methylpiperidine
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Record name Piperidine, 5-ethyl-2-methyl-
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Record name Piperidine, 5-ethyl-2-methyl-
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Record name 5-ethyl-2-methylpiperidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
PE Keeley, CH Carter, JH Miller - Weed Science, 1973 - cambridge.org
… ) acetanilide (CP-53619); 2,4-bis(isopropylamino)-6-methylthio)-s-triazine (prometryne); 2-(α-naphthoxy)-N, N-diethylpropionamide (R-7465); S-isopropyl 5-ethyl-2-methylpiperidine-1-…
Number of citations: 13 www.cambridge.org
RE Frans, HC Staton - Mimeogr. Ser. Univ. Arkansas agric. Exp. Stn, 1970 - cabdirect.org
… in primary trials in cotton included HOE-2933 [N - 3 - difluorochloromethylphenyl-N'-methyl-N'-methoxyurea] at 1 pounds per acre and R12001 [S-isopropyl 5-ethyl-2-methylpiperidine-…
Number of citations: 4 www.cabdirect.org
Z Miscony - 1998 - search.proquest.com
K+ channels play an important role in controlling membrane potential and hence excitability of cells. They are present in all cells and exist as many types, several often being present on …
Number of citations: 3 search.proquest.com
DM Nobles - 1965 - search.proquest.com
Feproduced with permission of the copyright owner. Further reproduction prohibited without permission. necessarily as essential or primary hypertension as contrasted with secondary …
Number of citations: 2 search.proquest.com
D Us, B Berk, EECE GÜRDAL… - Turkish Journal of …, 2010 - journals.tubitak.gov.tr
A series of 3-hydroxy-6-methyl-2-[(substitutedpiperidine-1-yl) methyl]-4H-pyran-4-one structured compounds were synthesized by reacting 5-hydroxy-2-methyl-4H-pyran-4-one with …
Number of citations: 14 journals.tubitak.gov.tr
W Himmele, EH Pommer - Angewandte Chemie International …, 1980 - Wiley Online Library
The biological activity of 3‐phenylpropylamines is not exclusively determined by their structure. It could be demonstrated that the fungicidal activity of partially hydrogenated compounds …
Number of citations: 34 onlinelibrary.wiley.com
YH Choi, DH Kim, HS Han, S Shin, SH Hong… - Langmuir, 2014 - ACS Publications
… O contained in the printed ink film proceeded up to nearly 115 C, and hexylamine volatilizes in the form of formate–amine couples (ie, bound hexylamine and 5-ethyl-2-methylpiperidine …
Number of citations: 45 pubs.acs.org
A Nardi, SP Olesen, P Christophersen - … of Epithelia in Health and Disease, 2016 - Springer
Calcium (Ca 2+ )-activated potassium (K + ) channels (K Ca ) in epithelia serve important functions in fluid and salt secretion and may be attractive targets for drug development for …
Number of citations: 1 link.springer.com
A Nardi, SP Olesen, P Christophersen - … of Epithelia in Health and Disease …, 2020 - Springer
Calcium (Ca 2+ )-activated Potassium (K + ) channels (K Ca ) in epithelia serve important functions in fluid and salt secretion and may be attractive targets for drug development for …
Number of citations: 1 link.springer.com
J Narenjkar - 1998 - search.proquest.com
To investigate whether potassium channels are involved in the signal transduction mechanisms of antigen-stimulated mediator release in the rat basophilic leukaemia cell line (RBL-2H3…
Number of citations: 3 search.proquest.com

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